Epicatechin-3'-sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

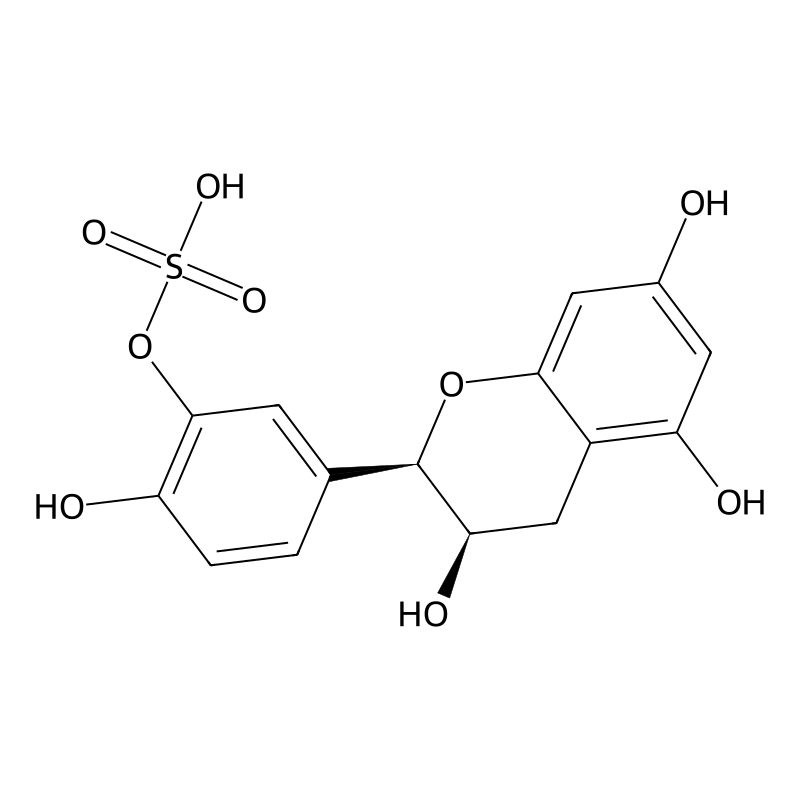

Epicatechin-3'-sulfate is a significant metabolite derived from epicatechin, a flavonoid commonly found in various plants, particularly in cocoa and green tea. The molecular formula of epicatechin-3'-sulfate is , and its structure consists of an epicatechin moiety with a sulfate group attached at the 3' position of the flavonoid backbone. This compound has two defined stereocenters, which contribute to its unique chemical properties and biological activities .

The formation of epicatechin-3'-sulfate involves the sulfation of epicatechin, where a sulfate group is introduced to the hydroxyl group at the 3' position. Although specific chemical reaction pathways are not extensively documented in the literature, it is known that this sulfation process occurs predominantly in the liver during the metabolism of dietary flavonoids. The resulting compound plays a crucial role in enhancing the bioavailability and biological effects of epicatechin .

Epicatechin-3'-sulfate exhibits various biological activities, primarily due to its antioxidant properties. Research indicates that it can cross the blood-brain barrier, suggesting potential neuroprotective effects. Studies have shown that epicatechin and its metabolites, including epicatechin-3'-sulfate, can improve endothelial function, reduce oxidative stress, and exert cardioprotective effects by enhancing nitric oxide production . Additionally, this compound may play a role in modulating inflammatory responses and improving metabolic health.

The synthesis of epicatechin-3'-sulfate can be achieved through various methods:

- Chemical Synthesis: This involves the direct sulfation of epicatechin using sulfating agents under controlled conditions.

- Biotransformation: Microbial or enzymatic processes can be employed to convert epicatechin into its sulfate form. This method is particularly relevant for producing metabolites that closely resemble those found in biological systems.

- Analytical Synthesis: Epicatechin-3'-sulfate has been synthesized as a standard for analytical purposes, aiding in studies that investigate the metabolism and pharmacokinetics of flavonoids .

Epicatechin-3'-sulfate has several applications in research and health:

- Nutraceutical Development: Due to its health-promoting properties, it is being explored for use in dietary supplements aimed at cardiovascular health and metabolic syndrome management.

- Biomarker Studies: As a metabolite of epicatechin, it serves as a biomarker for assessing flavonoid intake and metabolism in clinical studies.

- Pharmaceutical Research: Investigations into its neuroprotective effects may lead to potential therapeutic applications in neurodegenerative diseases .

Research on interaction studies involving epicatechin-3'-sulfate has focused on its metabolic pathways and interactions with other compounds:

- Metabolic Pathways: Epicatechin-3'-sulfate is part of a complex network of metabolites derived from dietary flavonoids that influence their bioactivity.

- Synergistic Effects: Studies suggest that combining epicatechin with other flavonoids may enhance its biological effects, particularly regarding vascular health and antioxidant activity .

Epicatechin-3'-sulfate shares structural similarities with several other flavonoid metabolites. Here are some comparable compounds:

| Compound | Structure Description | Unique Properties |

|---|---|---|

| Epicatechin | Flavonoid with hydroxyl groups at various positions | Base compound without sulfation |

| Quercetin | Flavonol with multiple hydroxyl groups | Strong antioxidant; different bioactivity |

| Catechin | Flavanol closely related to epicatechin | Found in tea; similar but less sulfated |

| Epicatechin gallate | Gallated form of epicatechin | Enhanced antioxidant properties |

| (-)-Epicatechin sulfate | Sulfated form at different positions | Varies in bioavailability compared to 3'-sulfate |

Epicatechin-3'-sulfate stands out due to its specific sulfation pattern, which influences its absorption and efficacy as a metabolite compared to other related compounds. Its unique ability to cross the blood-brain barrier further distinguishes it from many other flavonoids .

Nuclear Magnetic Resonance spectroscopy represents the most definitive analytical method for structural characterization and confirmation of epicatechin-3'-sulfate [1]. The technique provides unambiguous identification of the sulfation position through characteristic chemical shift changes in both proton and carbon-13 spectra [2] [1].

Proton Nuclear Magnetic Resonance Characterization

One-dimensional proton Nuclear Magnetic Resonance spectroscopy of epicatechin-3'-sulfate reveals distinctive spectral features that distinguish it from other epicatechin metabolites [1]. The compound exhibits characteristic resonances with H-2 appearing as a singlet at approximately δ 4.79 ppm, indicating the syn relationship with H-3, which is typical of epicatechin stereochemistry [1]. The H-3 proton resonates as a broad singlet at δ 4.03 ppm, coupled to the diastereotopic H-4 protons with small coupling constants [1].

The B-ring protons provide crucial information for sulfate position determination [1]. In epicatechin-3'-sulfate, H-2' appears as a doublet at δ 7.17 ppm with a coupling constant of 1.5 Hz, while H-5' and H-6' resonate as doublets at δ 6.78 and 7.05 ppm respectively, both with coupling constants of 8.4 Hz [1]. The sulfation at the 3'-position causes characteristic downfield shifts of the ortho and para protons relative to the unsubstituted epicatechin [1].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with enhanced resolution for positional isomer determination [1]. The sulfated carbon C-3' shows a characteristic downfield shift to δ 140.1 ppm compared to epicatechin, while the ipso carbon experiences an upfield shift [1]. The ortho carbons C-2' and C-4' demonstrate downfield shifts to δ 122.3 and 148.5 ppm respectively, consistent with the electron-withdrawing effect of the sulfate group [1].

The A-ring carbons remain largely unaffected by sulfation at the 3'-position, with C-6 and C-8 appearing at δ 95.2 and 94.1 ppm respectively [1]. The aliphatic C-ring shows minimal perturbation, with C-2, C-3, and C-4 resonating at δ 77.7, 64.7, and 28.3 ppm respectively [1].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance experiments including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation provide complete signal assignments and confirm connectivity patterns [1]. These techniques enable unambiguous differentiation between positional isomers of epicatechin sulfates, which is particularly important given that multiple sulfation sites are possible on the epicatechin scaffold [2] [1].

Liquid Chromatography-Mass Spectrometry

Liquid Chromatography tandem Mass Spectrometry serves as the primary analytical method for quantitative determination and metabolite profiling of epicatechin-3'-sulfate in biological matrices [3] [4] [5]. The technique combines chromatographic separation with highly specific mass spectrometric detection, enabling sensitive and selective analysis [6].

Chromatographic Separation Optimization

Reversed-phase liquid chromatography provides optimal separation of epicatechin-3'-sulfate from related metabolites and matrix components [1] [7]. Eclipse XDB-Phenyl columns demonstrate superior performance for epicatechin sulfate analysis, particularly when using mobile phases consisting of 25 millimolar sodium phosphate buffer at pH 2.5 with acetonitrile [1]. The phenyl stationary phase provides enhanced retention for sulfated metabolites compared to conventional C18 phases [1] [8].

Retention times for epicatechin-3'-sulfate typically range from 6.0 to 8.0 minutes depending on gradient conditions and column specifications [3] [6]. The compound elutes later than the corresponding glucuronide conjugates but earlier than methylated sulfate derivatives [9] [4]. Baseline separation from other epicatechin metabolites is routinely achieved using optimized gradient conditions [1] [7].

Mass Spectrometric Detection Parameters

Electrospray ionization in negative ion mode provides optimal sensitivity for epicatechin-3'-sulfate detection [3] [6]. The molecular ion [M-H]⁻ appears at m/z 369.0277-369.0281 with mass accuracy typically better than 5 parts per million when using high-resolution instruments [10] [11]. The base peak corresponds to the molecular ion, making it suitable for quantitative analysis [6].

Multiple reaction monitoring experiments utilize characteristic fragmentation patterns for enhanced specificity [3] [6]. The primary transition monitors m/z 369→289, corresponding to loss of the sulfate group (SO₃NH₄, 80 mass units) [6]. Secondary transitions include m/z 369→245, representing further fragmentation of the epicatechin core structure [6]. These transitions provide excellent selectivity and enable quantification at nanomolar concentrations [3] [6].

Method Validation and Performance Characteristics

Validated Liquid Chromatography tandem Mass Spectrometry methods demonstrate excellent analytical performance for epicatechin-3'-sulfate quantification [3] [6]. Limits of detection typically range from 0.1 to 1.0 nanomolar depending on sample matrix and instrument configuration [3] [6]. Linear dynamic ranges extend over three orders of magnitude, supporting analysis of both endogenous and supplemented levels [6].

Precision studies show intra-day and inter-day coefficients of variation below 15% across the calibration range [6]. Matrix effects are minimized through appropriate sample preparation and the use of isotopically labeled internal standards when available [3]. The method demonstrates excellent specificity with no significant interference from other flavonoid metabolites or endogenous compounds [6].

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry provides definitive molecular formula confirmation and enhanced structural characterization capabilities for epicatechin-3'-sulfate [10] [11]. Time-of-flight and Orbitrap mass analyzers deliver sub-parts-per-million mass accuracy, enabling confident elemental composition assignment [11] [12].

Accurate Mass Determination

High-resolution instruments routinely achieve mass accuracy better than 2 parts per million for epicatechin-3'-sulfate analysis [10] [11]. The theoretical exact mass of the [M-H]⁻ ion (C₁₅H₁₃O₉S) is 369.02810, and experimental measurements typically fall within 0.5-2.4 parts per million of this value [10]. Such accuracy levels provide unambiguous molecular formula confirmation and distinguish epicatechin-3'-sulfate from potential isobaric interferences [12].

Fragmentation Pattern Analysis

High-resolution tandem mass spectrometry reveals detailed fragmentation mechanisms that support structural elucidation [11]. The primary fragmentation involves loss of the sulfate group (SO₃, 80 mass units) to generate m/z 289.0721, corresponding to the epicatechin base structure [5] [11]. Secondary fragmentations include loss of water and formation of characteristic phenolic fragments [11].

Advanced fragmentation techniques including collision-induced dissociation and higher-energy collisional dissociation provide complementary structural information [11]. Multiple-stage mass spectrometry experiments (MSⁿ) enable detailed characterization of fragment ion structures and confirmation of sulfation positions [2] [11].

Isotope Pattern Recognition

High-resolution mass spectrometry facilitates isotope pattern analysis, which provides additional confidence in molecular formula assignment [12]. The sulfur isotope pattern (³²S/³⁴S ratio of approximately 22:1) serves as a diagnostic feature for sulfate-containing metabolites [12]. Modern data processing algorithms compare experimental and theoretical isotope patterns to validate elemental composition assignments [12].

Chemical Derivatization Approaches

Chemical derivatization strategies enhance the analytical performance of epicatechin-3'-sulfate analysis by improving chromatographic behavior and mass spectrometric detection [2] [13]. These approaches are particularly valuable for positional isomer differentiation and enhanced sensitivity [2].

Trimethylsilyldiazomethane Derivatization

Trimethylsilyldiazomethane methylation represents a powerful derivatization approach for epicatechin sulfate analysis [2]. This mild methylation procedure selectively modifies free hydroxyl groups while leaving the sulfate functionality intact [2]. The derivatization enables positional isomer differentiation through characteristic fragmentation patterns in tandem mass spectrometry [2].

The methylation reaction affects charge delocalization in negatively charged ions, thereby altering fragmentation patterns and enabling identification of diagnostic product ions [2]. Treatment with trimethylsilyldiazomethane in methanol generates methylated derivatives that show enhanced chromatographic retention and improved mass spectrometric behavior [2]. This approach has proven particularly valuable for determining sulfate positions in methylated epicatechin metabolites [2].

Silylation Procedures

Trimethylsilyl derivatization improves the gas chromatographic analysis of epicatechin-3'-sulfate when coupled with mass spectrometric detection [13] [14]. The derivatization replaces active hydrogen atoms on hydroxyl groups with trimethylsilyl moieties, significantly enhancing volatility and thermal stability [14]. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide provides superior derivatization compared to conventional trimethylsilyl reagents [14].

The silylation procedure involves treatment with derivatization reagents at elevated temperatures (80°C) for defined reaction periods [13]. The resulting derivatives show characteristic mass spectral fragmentation patterns with base peaks corresponding to trimethylsilyl fragments (m/z 73 and 89) [14]. This approach enables complementary analysis by gas chromatography-mass spectrometry when liquid chromatographic methods are not suitable [14].

Enzymatic Derivatization Applications

Enzymatic approaches using sulfotransferases and methyltransferases provide insight into metabolic pathways and enable synthesis of reference standards [2] [15]. Catechol-O-methyltransferase from pig liver cytosol catalyzes selective methylation of epicatechin sulfates, generating methylated derivatives that serve as analytical standards [15]. These enzymatically derived products facilitate method development and metabolite identification studies [15].

Preparative and Analytical High-Performance Liquid Chromatography Methodologies

High-Performance Liquid Chromatography methodologies encompass both analytical and preparative applications for epicatechin-3'-sulfate analysis [1] [7] [8]. These techniques provide essential capabilities for quantitative analysis, metabolite isolation, and method development [16] [7].

Analytical High-Performance Liquid Chromatography Systems

Analytical High-Performance Liquid Chromatography methods achieve baseline separation of epicatechin-3'-sulfate from related metabolites using optimized stationary and mobile phase conditions [1] [7]. Eclipse XDB-Phenyl columns (4.6 × 150 millimeters) provide excellent separation performance with mobile phases consisting of 25 millimolar sodium phosphate buffer at pH 2.5 and acetonitrile [1]. Gradient elution from 80% aqueous phase to 20% organic phase over 40 minutes enables complete separation of all epicatechin sulfate isomers [1].

The analytical methods demonstrate excellent reproducibility with retention time precision better than 0.5% relative standard deviation [7]. Peak capacity and resolution are sufficient to separate all major epicatechin metabolites within a single chromatographic run [1]. Detection limits using ultraviolet absorption at 280 nanometers range from 0.1 to 1.0 microgram per milliliter depending on injection volume and detector specifications [17].

Preparative High-Performance Liquid Chromatography Purification

Preparative-scale High-Performance Liquid Chromatography enables isolation and purification of epicatechin-3'-sulfate for use as analytical reference standards [1] [16]. Synergy Polar-RP columns (21.2 × 250 millimeters) provide optimal loading capacity and separation efficiency for preparative applications [1]. Mobile phases consisting of water with 10 millimolar ammonium acetate and acetonitrile with 10 millimolar ammonium acetate enable effective separation without ion-pairing reagents [1] [8].

Sample loading capacities range from 10 to 50 milligrams per injection depending on compound purity and separation requirements [1]. Collection fractions are typically concentrated by lyophilization to obtain pure compounds as ammonium salts [1]. Purity assessment by analytical High-Performance Liquid Chromatography confirms greater than 95% purity for isolated metabolites [1] [7].

Method Development and Optimization Strategies

Systematic method development approaches consider multiple variables including column chemistry, mobile phase composition, pH, and gradient conditions [7] [17]. Phenyl-bonded phases demonstrate superior selectivity for epicatechin sulfates compared to conventional C18 phases due to enhanced pi-pi interactions [1] [18]. Buffer systems require careful optimization to ensure adequate retention of highly polar sulfated metabolites while maintaining peak shape and resolution [1].

Temperature control plays a critical role in method reproducibility, with column temperatures typically maintained at 25-30°C [7] [17]. Flow rate optimization balances analysis time with resolution requirements, with 1.0 milliliter per minute being optimal for most analytical applications [7] [17]. Injection volume and sample concentration must be optimized to prevent column overloading while maintaining adequate sensitivity [7] [17].

Hydrophilic Interaction Liquid Chromatography Applications

Hydrophilic Interaction Liquid Chromatography provides complementary separation mechanisms for highly polar epicatechin conjugates including sulfated metabolites [19]. This technique uses polar stationary phases with organic-rich mobile phases, providing enhanced retention for polar compounds that are poorly retained in reversed-phase systems [19]. Amide and zwitterionic stationary phases show particular promise for epicatechin sulfate analysis [19].